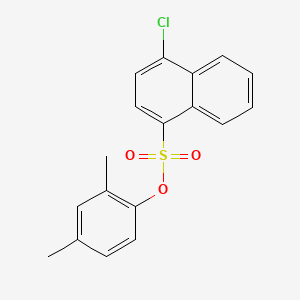

(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

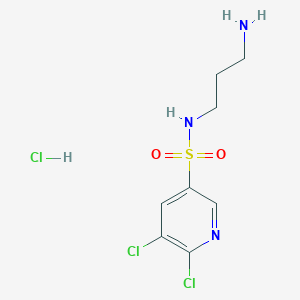

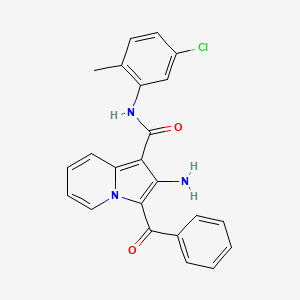

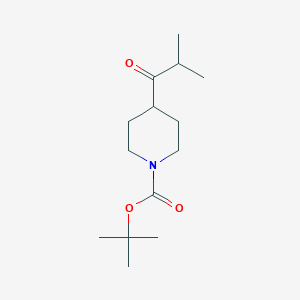

“(2,4-Dimethylphenyl) 4-chloronaphthalene-1-sulfonate” is a complex organic compound. It contains a sulfonate group attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon with two fused benzene rings . The molecule also has a chloro group attached to the naphthalene ring and a dimethylphenyl group attached to the sulfonate.

Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 2,4-dimethylphenylamine. This is a common method for introducing sulfonate groups .Molecular Structure Analysis

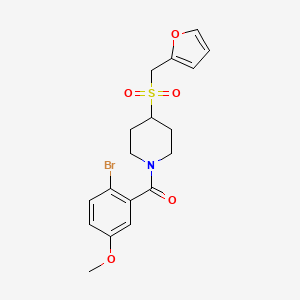

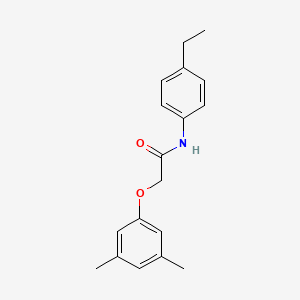

The molecular structure of this compound would be characterized by the presence of aromatic rings (naphthalene and phenyl), a sulfonate group, a chlorine atom, and methyl groups. The exact structure can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the sulfonate group could be replaced by other nucleophiles in a substitution reaction. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, it’s likely to be insoluble in water due to the presence of aromatic rings . Its melting and boiling points would depend on the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen

Photoremovable Protecting Groups

2,5-Dimethylphenacyl esters, related to the query compound, have been proposed as excellent photoremovable protecting groups for phosphates and sulfonic acids. These compounds release the corresponding acids upon irradiation, showcasing their potential in organic synthesis and biochemistry applications. The use of light to trigger chemical reactions offers a controlled and non-invasive method for the release of active molecules in a spatial and temporal manner (Klán et al., 2002).

Sulfonation Chemistry

Research on the sulfonation of methyl phenyl sulfate and other derivatives reveals insights into the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols. Such studies contribute to our understanding of organic synthesis processes, particularly in the modification of aromatic compounds to introduce sulfonic acid groups, which are crucial for various industrial applications (Wit et al., 2010).

Fuel Cell Applications

Sulfonated block copolymers containing fluorenyl groups have been synthesized for fuel cell applications. These materials demonstrate promising proton conductivity and mechanical properties, making them suitable candidates for fuel cell membranes. The incorporation of sulfonic acid groups into polymers enhances their water uptake and proton conductivity, which are critical parameters for efficient fuel cell operation (Bae et al., 2009).

Anion Exchange Membranes

Poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups have been developed, showing high hydroxide conductivity and stability. These membranes are essential for various applications, including electrochemical devices and water treatment technologies. The introduction of quaternary ammonium groups into polymers enhances their ionic exchange capabilities, critical for anion exchange membranes (Shi et al., 2017).

Crystal Structure Analysis

Studies on the crystal structure of chloro-N-(3,4-dimethylphenyl)benzenesulfonamide provide insights into the molecular configurations and interactions of sulfonamide compounds. Such analyses are crucial for understanding the properties and reactivity of sulfonamides in various chemical contexts (Gowda et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl) 4-chloronaphthalene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO3S/c1-12-7-9-17(13(2)11-12)22-23(20,21)18-10-8-16(19)14-5-3-4-6-15(14)18/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQYBMYMNIBMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]nicotinate](/img/structure/B2809525.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-methyl-5-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2809532.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2809539.png)

![N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2809540.png)

![2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2809546.png)

![N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2809547.png)